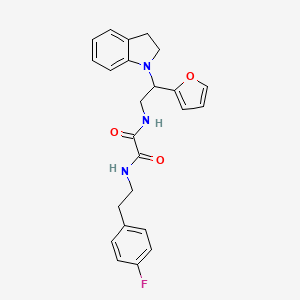

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as FENROX or N-(4-fluorophenethyl)-N-(2-(furan-2-yl)-2-(1H-indol-3-yl)ethyl)oxalamide, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FENROX is a synthetic compound that belongs to the family of oxalamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Fluorination Techniques

Fluorination of heteroaromatic compounds is a key aspect in the development of many pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules. A study by Yuan, Yao, and Tang (2017) highlights the decarboxylative fluorination of electron-rich heteroaromatics, including furans and indoles, which are structural components of the compound . This process is crucial for synthesizing monomers like 2- and 3-fluoroindoles, potentially applicable to N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Yuan, Yao, & Tang, 2017).

Cyclization Processes

Cyclization reactions are fundamental in organic synthesis, particularly in pharmaceutical chemistry. Ichikawa et al. (2002) explored the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes with various nucleophiles, including the furan and indole moieties found in the compound of interest. This method leads to the formation of fluorinated indoles and furans, demonstrating its potential relevance to synthesizing derivatives of this compound (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Antimalarial Activity

The synthesis and modification of furan derivatives have been studied for their potential in treating malaria. Krake et al. (2017) synthesized derivatives of furan compounds, investigating their potency and metabolic stability, which is pertinent to the synthesis and potential applications of this compound in antimalarial research (Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, & Dias, 2017).

Visible-Light-Induced Reactions

Visible-light-induced reactions are increasingly important in organic synthesis. Zhang et al. (2016) reported on the synthesis of oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one via visible-light-induced aerobic dearomative reactions of indoles. This research indicates potential applications in synthesizing complex molecules like this compound (Zhang, Duan, Li, Cheng, & Zhu, 2016).

Sphingosine-1-Phosphate Receptor Modulation

The modulation of sphingosine-1-phosphate (S1P) receptors is a promising approach in drug discovery. Urbano et al. (2011) conducted research on small molecule antagonists of the S1P₄ receptor, highlighting the significance of furan derivatives in developing novel mechanism-based drugs. This could be relevant to the development of drugs based on this compound (Urbano, Guerrero, Zhao, Velaparthi, Schaeffer, Brown, Rosen, & Roberts, 2011).

properties

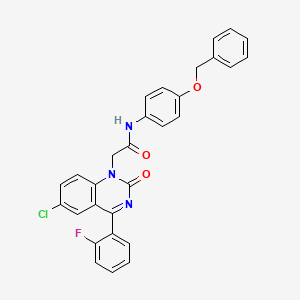

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUJSYVJICRFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)